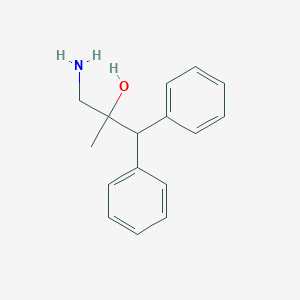
3-Amino-2-methyl-1,1-diphenylpropan-2-ol
Vue d'ensemble
Description
3-Amino-2-methyl-1,1-diphenylpropan-2-ol is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Amino-2-methyl-1,1-diphenylpropan-2-ol (CAS No. 764597-32-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H19NO
- Molecular Weight : 255.33 g/mol
1. Anticancer Potential
Research indicates that derivatives of this compound may exhibit anticancer properties. The benzodiazepine framework allows for structural modifications that enhance biological activity and selectivity against various cancer types. Studies have shown promising results in targeting specific cancer cell lines, suggesting a potential role in cancer therapeutics.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Its derivatives have demonstrated significant activity against both bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents. The unique structural features contribute to its efficacy in combating infections.
3. Neuropharmacological Effects
Similar compounds have been known to interact with neurotransmitter receptors in the central nervous system. Preliminary studies suggest that this compound may function as an antagonist or modulator at these sites, potentially influencing mood and cognitive functions .
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Receptor Interaction : The compound likely interacts with neurotransmitter receptors, affecting neuronal signaling.
- Metabolic Pathways : It may influence metabolic processes due to its structural similarities with other biologically active compounds.
- Pharmacokinetics : Like many similar compounds, it may undergo significant first-pass metabolism, impacting its bioavailability and therapeutic effectiveness .
Case Study 1: Anticancer Activity
A study conducted on the efficacy of 3-amino derivatives against breast cancer cells showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-Amino Derivative A | 5.0 | Apoptosis induction |
| 3-Amino Derivative B | 10.0 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Candida albicans revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics.
| Microorganism | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 4 | Methicillin |
| Candida albicans | 8 | Fluconazole |
Propriétés
IUPAC Name |
3-amino-2-methyl-1,1-diphenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(18,12-17)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,18H,12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGIMRRECBCCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(C1=CC=CC=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















